

Application Notes and Protocols for CCT367766 in Cell Culture

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Compound of Interest

Compound Name: CCT367766 formic

Cat. No.: B10854448

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Introduction

CCT367766 is a potent and specific third-generation heterobifunctional molecule, classified as a Proteolysis Targeting Chimera (PROTAC).[1][2] It is designed to induce the targeted degradation of Pirin, a putative transcription factor regulator implicated in various cellular processes.[3][4] CCT367766 operates by hijacking the cell's ubiquitin-proteasome system. It forms a ternary complex with Pirin and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[1][5] These application notes provide detailed protocols for the use of CCT367766 in a cell culture setting to study the functional consequences of Pirin depletion.

Mechanism of Action

CCT367766 is a PROTAC that links a ligand for the target protein (Pirin) to a ligand for an E3 ubiquitin ligase (Cereblon).[3][5] This proximity induces the ubiquitination of Pirin, marking it for degradation by the 26S proteasome.[5] This targeted degradation allows for the investigation of Pirin's role in cellular signaling pathways, such as the NF-κB pathway.[6]

Data Presentation

Physicochemical and In-Cellular Activity of CCT367766

Property	Value	Target/System
Molecular Weight	884.0 g/mol	N/A
LogD	3.1	N/A
Topological Polar Surface Area (tPSA)	185 Å ²	N/A
Pirin Binding Affinity (Kd)	55 nM	Recombinant Pirin
CRBN Binding Affinity (Kd)	120 nM	Recombinant CRBN
CRBN-DDB1 Binding Affinity (IC50)	490 nM	Biochemical Assay
Pirin Degradation (Dmax)	>95%	SK-OV-3 Cells
Time to Onset of Degradation	< 2 hours	SK-OV-3 Cells

Note: This data is compiled from published studies.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Dose-Dependent Pirin Degradation in SK-OV-3 Cells

CCT367766 Concentration (nM)	Incubation Time (hours)	Observed Pirin Level
50	24	Significant reduction
100	24	Further reduction
250	24	Strong depletion
500	24	Near-complete depletion
1000	24	Near-complete depletion
1500	24	Near-complete depletion

Note: This table summarizes trends observed in immunoblotting experiments. Quantitative values should be determined by densitometry analysis of Western blots.[\[3\]](#)

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with CCT367766. The SK-OV-3 human ovarian carcinoma cell line is used as an example.[\[3\]](#)

Materials:

- SK-OV-3 cells (or other suitable cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[\[3\]](#)
- CCT367766
- DMSO (for stock solution)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (approximately 70-80% confluent) at the time of treatment. For 6-well plates, a density of 2×10^5 cells per well is a good starting point.[\[3\]](#) Allow cells to adhere overnight.
- Compound Preparation: Prepare a 10 mM stock solution of CCT367766 in DMSO.[\[3\]](#) From this stock, prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.5 nM to 1500 nM).[\[1\]](#) Always include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of CCT367766 used.[\[7\]](#)
- Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of CCT367766 or the vehicle control.
- Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).[\[7\]](#)

Protocol 2: Western Blotting for Pirin Degradation

This protocol details the use of Western blotting to quantify the reduction in Pirin protein levels following treatment with CCT367766.[\[5\]](#)

Materials:

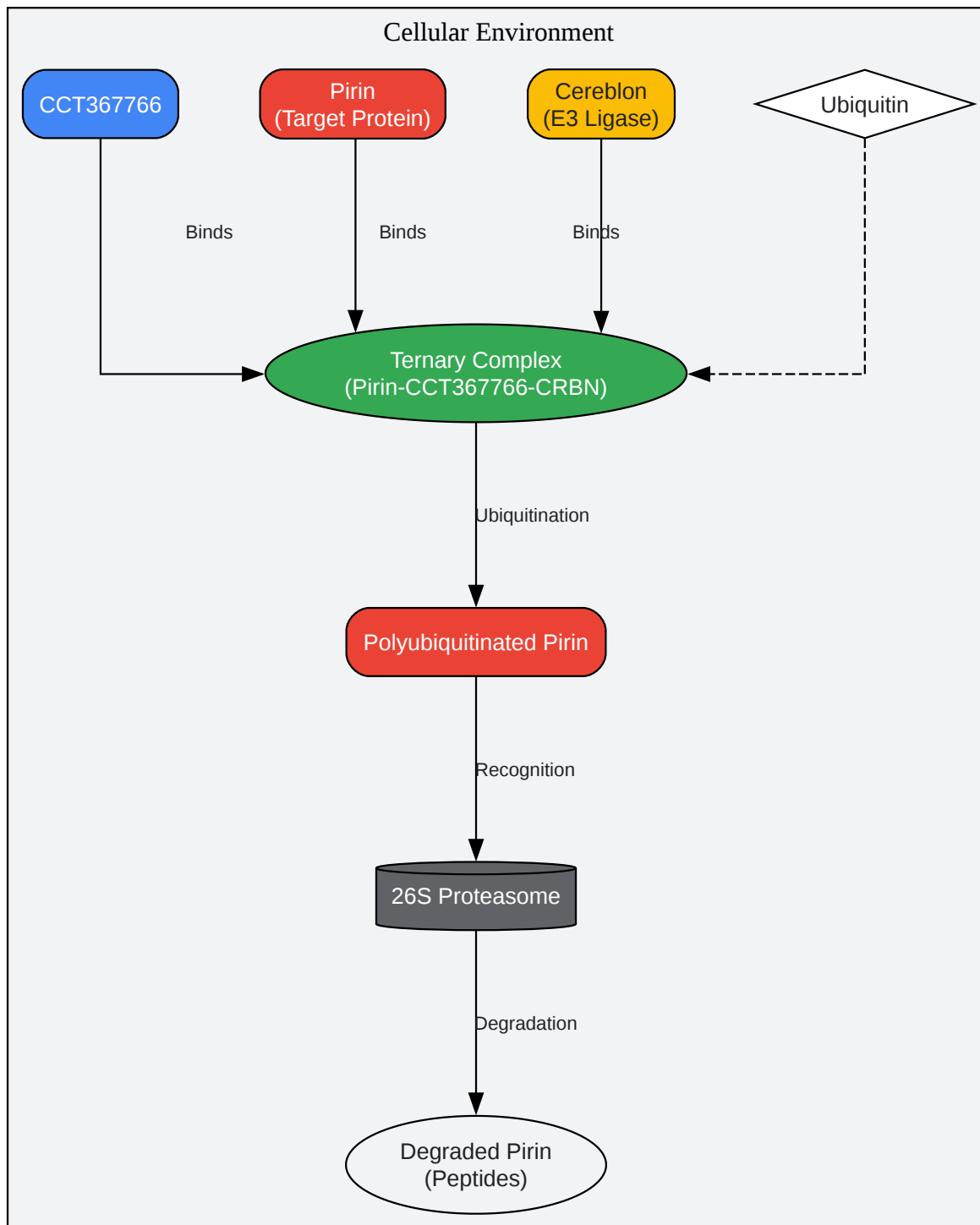
- Treated cells from Protocol 1
- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5]
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-Pirin and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Lysis:** After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.[7] Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.[1][5] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
- **Protein Quantification:** Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1] Collect the supernatant and determine the protein concentration of each lysate using a BCA assay.[5]

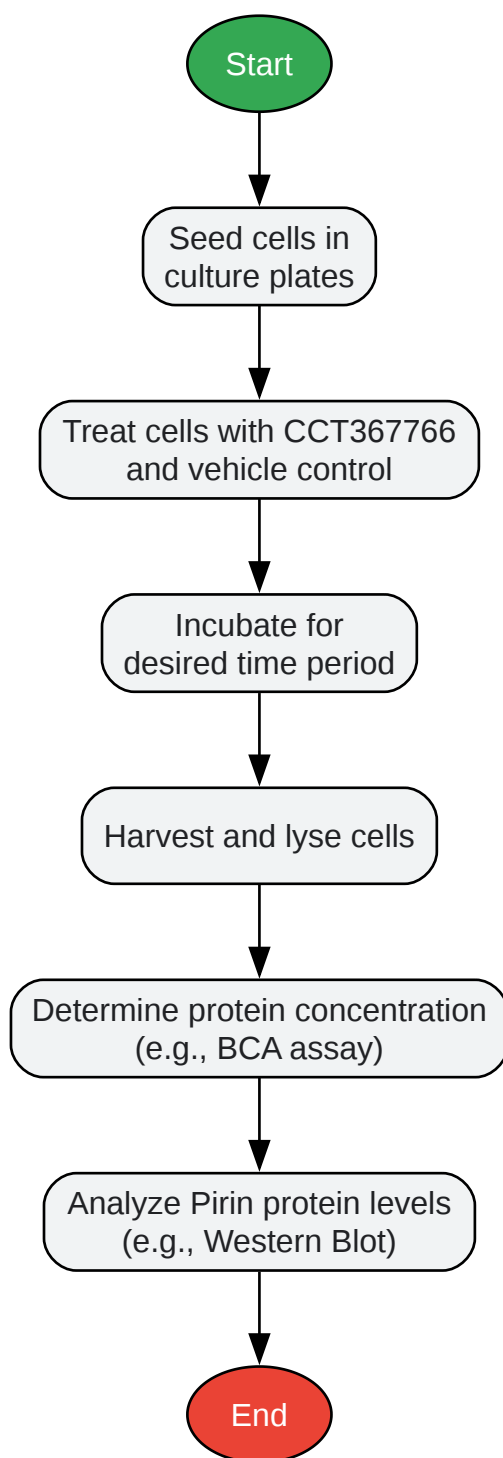
- **Sample Preparation and SDS-PAGE:** Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.^[5] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.^[3]
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.^[3]
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature.^[3] Incubate the membrane with the primary anti-Pirin antibody (diluted according to the manufacturer's instructions) overnight at 4°C.^[5] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.^[5] Repeat the antibody incubation steps for the loading control.
- **Detection and Analysis:** Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.^[1] Quantify the band intensities for Pirin and the loading control. Normalize the Pirin band intensity to the corresponding loading control band intensity.^[1]

Mandatory Visualizations



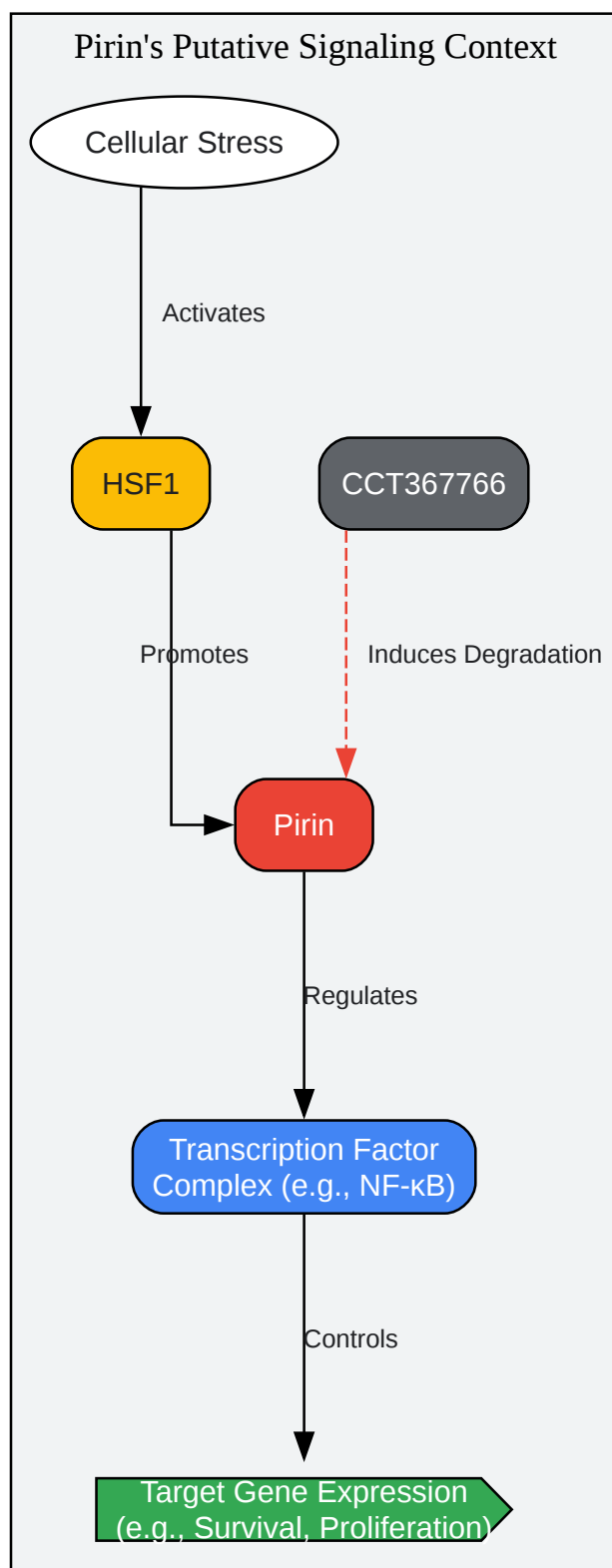
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Caption: Mechanism of CCT367766-induced Pirin degradation.



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Caption: General workflow for a Pirin degradation experiment.



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